molecular formula C21H25N7O B11178778 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11178778
M. Wt: 391.5 g/mol
InChI Key: LSQNIBSHINACKW-UHFFFAOYSA-N
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Description

4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a bipyrimidine core substituted with methyl, phenylamino, and methylpiperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between appropriate pyrimidine derivatives.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(4-METHYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific substitution pattern and the presence of the methylpiperazinyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

2-(2-methylanilino)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H25N7O/c1-14-6-4-5-7-17(14)24-20-25-18(12-19(29)26-20)16-13-22-21(23-15(16)2)28-10-8-27(3)9-11-28/h4-7,12-13H,8-11H2,1-3H3,(H2,24,25,26,29)

InChI Key

LSQNIBSHINACKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCN(CC4)C

Origin of Product

United States

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